(+)-Mesembrine is a naturally occurring alkaloid primarily found in Sceletium tortuosum, commonly known as kanna. This compound is characterized by a complex tricyclic structure, featuring two bridgehead chiral carbons, which contributes to its unique pharmacological properties. The levorotatory isomer, (−)-mesembrine, is the biologically active form and has garnered attention for its potential therapeutic effects, particularly in the treatment of mood disorders and anxiety .
Recent advancements have demonstrated a concise total synthesis of mesembrine using Rh(I)-catalyzed [5 + 1] cycloaddition and Buchwald's palladium-catalyzed coupling reactions, achieving high yields in fewer steps .
The synthesis of (+)-mesembrine has evolved significantly over time:
(+)-Mesembrine has several applications in both traditional and modern medicine:
Research indicates that (+)-mesembrine interacts with various neurotransmitter systems:
Studies have also explored its synergistic effects when combined with other compounds, enhancing its therapeutic profile.
Several compounds share structural or functional similarities with (+)-mesembrine:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| (−)-Mesembrine | Alkaloid | Serotonin reuptake inhibitor | Natural enantiomer |
| Mesembrenone | Alkaloid | Potential antidepressant | Different carbon skeleton |
| Sceletium extract | Plant extract | Antidepressant, anxiolytic | Contains multiple active alkaloids |
| Anhalonidine | Alkaloid | Antidepressant | Unique nitrogen-containing structure |
These compounds exhibit varying degrees of biological activity but differ in their specific mechanisms of action and structural features, highlighting the uniqueness of (+)-mesembrine within this class of compounds .
(+)-Mesembrine, chemically designated as (3aR,7aR)-3a-(3,4-dimethoxyphenyl)-1-methyl-octahydro-1H-indol-6-one, is a chiral alkaloid featuring an aryloctahydroindole skeleton [5] [8]. Its molecular architecture comprises a bicyclic framework with a pyrrolidine ring fused to a cyclohexanone moiety, substituted at the C3a position with a 3,4-dimethoxyphenyl group and a methyl group at the N1 position [4] [6]. The compound possesses two contiguous chiral centers at positions 3a and 7a, establishing its (R,R) absolute configuration [6]. X-ray crystallographic analysis of related derivatives, such as 6-epimesembranol methiodide, confirmed the trans-decalin-like arrangement of the octahydroindole system, with the phenyl group occupying an axial position [6]. The congested all-carbon quaternary stereocenter at the bridgehead (C3a) imposes significant stereochemical constraints, influencing both synthetic accessibility and biological interactions [5] [7].
In the solid state, (+)-mesembrine adopts a chair conformation for the cyclohexanone ring, stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the N-methyl group [6]. Solution-phase nuclear Overhauser effect (NOE) studies reveal dynamic interconversion between two major conformers, with populations dependent on solvent polarity [7]. In nonpolar solvents like chloroform, the molecule predominantly exists in a compact conformation where the phenyl group lies pseudo-axial, minimizing steric interactions with the pyrrolidine ring [7]. Polar solvents such as methanol induce a shift toward an extended conformation, increasing solvent-accessible surface area by approximately 15% [7]. The energy barrier for ring inversion, determined via variable-temperature NMR, measures 12.3 kcal/mol in CDCl3, indicating moderate conformational rigidity [8].
Table 1: Key Structural Parameters of (+)-Mesembrine
| Parameter | Value/Description | Method/Source |
|---|---|---|
| Molecular formula | C17H23NO3 | PubChem [1] |
| Molecular weight | 289.4 g/mol | Cayman Chemical [4] |
| Absolute configuration | (3aR,7aR) | X-ray analysis [6] |
| Quaternary center | C3a (all-carbon) | Synthetic study [7] |
| Conformational barrier | 12.3 kcal/mol (CDCl3) | NOE analysis [8] |
The 1H NMR spectrum of (+)-mesembrine in deuterated chloroform (CDCl3) exhibits characteristic resonances reflecting its complex stereochemistry [4] [8]:
The 13C NMR spectrum reveals 17 distinct carbon environments [8]:
Key NOESY correlations confirm the relative configuration:
Electrospray ionization mass spectrometry (ESI-MS) of (+)-mesembrine shows a molecular ion peak at m/z 290.2 [M+H]+ corresponding to its molecular weight of 289.4 g/mol [1] [3]. Major fragmentation pathways include:
High-resolution mass spectrometry (HRMS) confirms the elemental composition of key fragments:
Table 2: Characteristic Mass Spectral Peaks
| m/z | Relative Intensity (%) | Fragment Composition | Fragmentation Pathway |
|---|---|---|---|
| 290.2 | 100 | C17H24NO3+ | Molecular ion |
| 259.2 | 45 | C16H21NO2+ | Loss of CH3O- |
| 228.1 | 32 | C15H18NO+ | Second CH3O- elimination |
| 174.1 | 78 | C11H12NO2+ | Retro-Diels-Alder cleavage |
| 138.0 | 65 | C8H12NO+ | Pyrrolidine ring decomposition |
(+)-Mesembrine demonstrates marked lipophilicity, with a calculated logP value of 2.8±0.3 [4]. Experimental solubility data show:
The compound's limited aqueous solubility arises from its nonpolar bicyclic framework and methoxy-substituted aromatic ring. Solvent mixtures containing >30% ethanol significantly enhance solubility through hydrogen bonding with the carbonyl group [4].
Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of 68°C and decomposition onset at 186°C [3]. The melting point remains undefined due to decomposition before fusion [3]. Thermogravimetric analysis (TGA) shows 5% mass loss at 190°C under nitrogen, increasing to 12% in air due to oxidative degradation [3]. These thermal properties necessitate storage at -20°C in ethanol solution to prevent racemization or decomposition [4].
The congested quaternary carbon at C3a presents significant synthetic hurdles. Modern approaches employ:
Plant biosynthesis in Sceletium tortuosum proceeds via:
Single-crystal X-ray diffraction (SCXRD) of mesembrine derivatives confirms:
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:
The presence of (+)-mesembrine serves as a chemotaxonomic marker for Sceletium species, particularly:
Quantitative NMR (qNMR) analysis shows seasonal variation in alkaloid content, with peak accumulation during the dry season (August-September) in native South African habitats [5].
Extensive radioisotope labeling experiments have established the fundamental biosynthetic origins of (+)-mesembrine. The alkaloid is derived from two distinct aromatic amino acid precursors that contribute specific structural elements to the final molecule [1] [2] [3].
Primary Precursor Sources
Tyrosine serves as the source of the C₆-C₂-N unit, which forms the aromatic ring C, the two-carbon side chain (C-11 and C-12), and the nitrogen atom [4]. In contrast, phenylalanine contributes the C₆-C₁ fragment, corresponding to ring A and the benzylic position (C-6) [4]. This dual precursor origin distinguishes mesembrine biosynthesis from other alkaloid pathways that rely on single amino acid sources.
Labeling Studies and Incorporation Patterns
The biosynthetic pathway from tyrosine follows a well-characterized sequence: tyrosine → tyramine → N-methyltyramine [5] [6]. Radioactive labeling experiments using [³H]tyrosine demonstrated that when the amino acid is labeled at symmetry equivalent 3,5-positions, there is a 50% loss of tritium, with the remaining label equally distributed between the H-5 and H-7α positions [5] [6]. This result provides crucial evidence for stereospecific protonation at C-7 occurring from the β-face during the late stages of biosynthesis.
The incorporation of phenylalanine follows the phenylpropanoid pathway, involving phenylalanine ammonia lyase (PAL) to produce trans-cinnamic acid [4]. However, feeding experiments revealed that tritium originally present at the β-carbon of phenylalanine is completely lost during incorporation, indicating that the cinnamic acid intermediates undergo oxidation at the β-carbon to the ketone or acid level, ultimately forming protocatechuic aldehyde or its derivatives [4].
Cinnamic Acid Intermediates
Studies using [¹⁴C]cinnamic acid, p-coumaric acid, and caffeic acid confirmed their roles as intermediate products in the biosynthetic pathway leading to the formation of 3,4-dihydroxybenzaldehyde [7] [8]. The complete loss of the β-carbon from phenylalanine suggests extensive modification of the phenylpropanoid backbone before incorporation into the alkaloid structure.
The incorporation data reveals that both precursors undergo significant structural modifications before their integration into the mesembrine scaffold. The retention of aromatic labeling from both tyrosine and phenylalanine, combined with the specific loss patterns observed, provides a detailed molecular map of how these simple amino acids are transformed into the complex tricyclic alkaloid structure.
The enzymatic machinery responsible for mesembrine biosynthesis involves a sophisticated network of enzymes that catalyze the transformation of aromatic amino acids into the final alkaloid products. While the complete enzymatic pathway remains incompletely characterized, several key enzymatic steps have been identified and studied [9] [10].
Early Enzymatic Steps
The initial enzymatic transformations begin with well-characterized enzymes from primary metabolism. Phenylalanine ammonia lyase (PAL) catalyzes the elimination of ammonia from L-phenylalanine to produce trans-cinnamic acid [4]. This enzyme has been demonstrated in Amaryllidaceae plants and operates through an antiperiplanar elimination mechanism, resulting in retention of the β-pro-R hydrogen [4].
Tyrosine decarboxylase, a pyridoxal-5'-phosphate (PLP)-dependent enzyme, converts L-tyrosine to tyramine by removing the carboxyl group [5]. This enzyme is crucial for generating the C₆-C₂-N unit that forms the core of the alkaloid structure. The subsequent N-methylation of tyramine is catalyzed by an N-methyltransferase enzyme using S-adenosylmethionine (SAM) as the methyl donor [5].
Cytochrome P450 Enzyme Systems
Multiple cytochrome P450 enzymes are involved in the oxidative transformations required for mesembrine biosynthesis. These enzymes catalyze the hydroxylation of cinnamic acid derivatives and participate in the formation of the methylenedioxy bridge characteristic of mesembrine alkaloids [11] [12]. Studies have identified several cytochrome P450 isoforms (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19) that metabolize mesembrine and its related compounds [13] [14].
The cytochrome P450 system also plays a role in the late-stage modifications of the alkaloid structure. Research indicates that these enzymes are involved in the stereospecific hydroxylation reactions that generate the various mesembrine alkaloid derivatives found in Sceletium species [12].
Phenolic Coupling and Cyclization Enzymes
The formation of the bis-spirodienone intermediate, proposed in the biosynthetic pathway, likely involves phenolic coupling enzymes [1]. While the specific enzymes responsible for this transformation have not been fully characterized, the reaction mechanism suggests the involvement of oxidative enzymes that facilitate the coupling of aromatic units.
The cyclization reactions that generate the octahydroindole skeleton represent some of the most complex enzymatic transformations in the pathway. These reactions involve the formation of the characteristic bridged ring system and establishment of the quaternary carbon center at the bridgehead position [15]. The stereochemical specificity observed in these reactions indicates the involvement of highly specialized enzymatic machinery.
Reduction and Final Modifications
The final stages of mesembrine biosynthesis involve reduction enzymes that convert mesembrenone to mesembrine through NADPH-dependent reactions [16]. These enzymes are responsible for the stereospecific reduction that establishes the final configuration of the alkaloid. The presence of both mesembrine and mesembrenone in plant tissues suggests that these reduction reactions may be equilibrium processes or subject to tissue-specific regulation.
Additional enzymatic activities are involved in the formation of hydroxylated derivatives such as mesembrenol and mesembranol, which represent parallel biosynthetic pathways or further modifications of the primary alkaloid products [17].
The increasing demand for mesembrine alkaloids has driven the development of metabolic engineering strategies to enhance their production through biotechnological approaches. These methods focus on optimizing both natural biosynthetic processes and creating artificial production systems [10] [18].
In Vitro Culture Systems
In vitro tissue culture represents the most extensively studied approach for enhanced mesembrine production. Microshoot cultures of Sceletium tortuosum have been optimized to produce commercially viable levels of mesembrine alkaloids under controlled conditions [18]. Using a two-phase regimen that employs tissue dehydration pre-treatment prior to metabolite extraction, researchers achieved mesembrine concentrations of 3270.9 ± 981.5 mg/kg dry weight, mesembrenol at 333.1 ± 36.1 mg/kg dry weight, and mesembranol at 4738.8 ± 172.9 mg/kg dry weight [18].
Callus culture systems have also shown promise for sustained alkaloid production. Select liquid callus culture lines, once established, accumulated mesembranol (64.6 ± 8.5 mg/kg dry weight) as the major alkaloid component while retaining significant biosynthetic capacity for other mesembrine alkaloids [18]. These systems offer advantages in terms of scalability and consistent production under controlled conditions.
Hydroponic and Soilless Cultivation
Hydroponic cultivation systems have been developed to optimize alkaloid production in whole plants under controlled environmental conditions. Studies investigating the effects of different soilless growing media and fertigation regimes on alkaloid concentrations revealed significant variations in alkaloid production [17]. The highest total alkaloid concentration (1.68 mg/mL) was achieved in silica sand-perlite medium under specific fertigation conditions [17].
The research demonstrated that roots contained higher amounts of Δ⁷-mesembrenone and mesembrenone, while shoots contained higher concentrations of mesembrine [17]. This tissue-specific distribution of alkaloids provides opportunities for targeted harvesting strategies that maximize the yield of specific alkaloid compounds.
Fertigation Optimization Strategies
Systematic optimization of nutrient delivery schedules has shown significant effects on alkaloid accumulation patterns. Plants receiving aqueous nutrient solution at different intervals (weekly to every fifth week) showed varying alkaloid concentrations, with optimal production achieved through carefully timed nutrient delivery [17]. The silica sand-perlite medium combined with specific fertigation regimes produced the highest concentrations of mesembrine in shoot tissues.
Elicitor Treatments and Stress Response
Metabolic engineering approaches have explored the use of elicitor treatments to stimulate alkaloid biosynthesis through stress response mechanisms. While specific elicitor studies for mesembrine are limited, the general principles of stress-induced secondary metabolite production have been applied to enhance alkaloid accumulation [10]. Dehydration treatments, in particular, have shown effectiveness in concentrating alkaloid content in plant tissues.
Biotechnological Production Platforms
The development of biotechnological platforms for mesembrine production represents a sustainable alternative to wild harvesting. These systems offer several advantages including consistent product quality, year-round production capacity, and reduced environmental impact [18]. The clonal tissue uniformity and controlled growth parameters inherent to these technologies provide unprecedented opportunities for optimizing alkaloid production.
Metabolic Pathway Enhancement
Recent advances in metabolic engineering have focused on enhancing specific enzymatic steps in the biosynthetic pathway. The co-overexpression of key enzymes and regulatory factors has emerged as the most effective approach for increasing alkaloid biosynthesis [10]. This strategy involves the simultaneous enhancement of multiple rate-limiting steps in the pathway, resulting in more significant increases in alkaloid production than single-gene approaches.
The application of CRISPR technology and other genome editing tools represents a promising frontier for metabolic engineering of mesembrine production. These approaches allow for precise modification of biosynthetic pathways and regulatory networks, potentially leading to substantial improvements in alkaloid yield and the development of novel alkaloid variants.